![molecular formula C12H19NO2 B12093119 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol](/img/structure/B12093119.png)
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol
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Overview
Description
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol It is known for its unique structure, which includes a phenol group and a hydroxybutylaminoethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol typically involves the reaction of a phenol derivative with an appropriate amine. One common method is the alkylation of phenol with 3-hydroxybutylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various hydroxy derivatives .
Scientific Research Applications
Table 1: Chemical Reactions Involving 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol
Reaction Type | Reagents Used | Products Formed |
---|---|---|
Oxidation | Potassium permanganate, CrO₃ | Quinones |
Reduction | Sodium borohydride, LiAlH₄ | Hydroxy derivatives |
Substitution | Alkyl halides, acyl chlorides | Various functionalized compounds |
Chemistry
In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactive functional groups allow it to participate in various synthetic pathways, making it a valuable intermediate in organic synthesis .
Biology
From a biological perspective, this compound is utilized in studies involving enzyme interactions and metabolic pathways. Its ability to form hydrogen bonds with biological molecules enables it to modulate biological pathways effectively. Research has indicated that derivatives of this compound may exhibit significant antioxidant properties and potential therapeutic effects against various diseases .
Industry
In industrial applications, this compound is being explored for its role in producing specialty chemicals and materials. Its unique chemical structure allows for the development of novel products with enhanced performance characteristics in fields such as coatings, adhesives, and pharmaceuticals .
Case Studies
Case Study 1: Antioxidant Activity
A study evaluated the antioxidant properties of compounds derived from this compound. The results demonstrated that these derivatives effectively inhibited free radical-induced lipid oxidation, showcasing their potential use in food preservation and health supplements .
Case Study 2: Biological Evaluation
Another research project focused on the biological evaluation of this compound's derivatives against various cancer cell lines. The findings indicated promising cytotoxic effects on specific cancer types, suggesting potential applications in cancer therapeutics .
Table 2: Comparison with Similar Compounds
Compound Name | Structure Features | Unique Properties |
---|---|---|
Phenol | Simple hydroxyl group | Limited reactivity |
4-Hydroxyphenethylamine | Ethylamine side chain | Different biological interactions |
3-Hydroxybutylamine | Hydroxybutylamine group | Lacks phenolic moiety |
Mechanism of Action
The mechanism of action of 2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with various biological molecules, while the hydroxybutylaminoethyl side chain can interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Phenol: A simpler compound with a hydroxyl group attached to a benzene ring.
4-Hydroxyphenethylamine: Similar structure but with an ethylamine side chain instead of hydroxybutylaminoethyl.
3-Hydroxybutylamine: Contains the hydroxybutylamine group but lacks the phenol moiety.
Uniqueness
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol is unique due to its combination of a phenol group and a hydroxybutylaminoethyl side chain. This structure provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Biological Activity
2-{1-[(3-Hydroxybutyl)amino]ethyl}phenol, a phenolic compound, has garnered attention in recent years due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, antioxidant, and pharmacological properties, alongside relevant research findings and case studies.
Chemical Structure and Properties
This compound features a phenolic core substituted with a hydroxybutylamino side chain. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research indicates that phenolic compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar phenolic compounds can inhibit the growth of various bacteria and fungi. The mechanism often involves disrupting the microbial cell membrane or interfering with metabolic pathways.
Microorganism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|
Escherichia coli | 32 mg/mL | Cell membrane disruption |
Staphylococcus aureus | 16 mg/mL | Inhibition of cell wall synthesis |
Candida albicans | 8 mg/mL | Disruption of cell membrane integrity |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated using various assays. The compound's ability to scavenge free radicals and reduce oxidative stress is essential in preventing cellular damage.
- Ferric Reducing Antioxidant Power (FRAP) Assay: Demonstrated significant reducing power compared to standard antioxidants.
- DPPH Radical Scavenging Assay: Showed effective scavenging activity, indicating potential as a natural antioxidant.
The biological activity of this compound can be attributed to several mechanisms:
- Hydrogen Bonding: The hydroxyl group in the phenolic structure can form hydrogen bonds with target proteins, influencing their function.
- Covalent Bond Formation: The amino side chain may interact with nucleophilic sites on enzymes, modifying their activity.
- Electrophilic Substitution Reactions: The phenolic group can undergo electrophilic aromatic substitution, potentially leading to the formation of more active derivatives.
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various phenolic compounds, including derivatives of this compound. Results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with a notable effect on biofilm formation.
Study 2: Antioxidant Properties
In another investigation, the antioxidant properties were assessed through in vitro assays. The findings revealed that this compound significantly reduced oxidative stress markers in cultured cells, suggesting its potential for therapeutic applications in oxidative stress-related diseases.
Comparative Analysis
When compared to other similar compounds, such as 2-{1-[(3-Hydroxypropyl)amino]ethyl}phenol and 2-{1-[(4-Hydroxybutyl)amino]ethyl}phenol, the unique hydroxybutylamino side chain of the compound enhances its biological activity profile.
Compound | Antimicrobial Activity | Antioxidant Activity |
---|---|---|
This compound | High | High |
2-{1-[(3-Hydroxypropyl)amino]ethyl}phenol | Moderate | Moderate |
2-{1-[(4-Hydroxybutyl)amino]ethyl}phenol | Moderate | Low |
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(3-hydroxybutylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-9(14)7-8-13-10(2)11-5-3-4-6-12(11)15/h3-6,9-10,13-15H,7-8H2,1-2H3 |
InChI Key |
QNIYSYGPAIQBHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCNC(C)C1=CC=CC=C1O)O |
Origin of Product |
United States |
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